molecular formula C22H20BrN7OS B10902674 2-{[5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide

2-{[5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide

Cat. No.: B10902674
M. Wt: 510.4 g/mol
InChI Key: KKRGJRPRIFXXIJ-WYMPLXKRSA-N
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Description

2-{[5-(2-BROMOPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a triazole ring, a bromophenyl group, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(2-BROMOPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile.

    Introduction of the Bromophenyl Group: This step often involves a halogenation reaction, where a phenyl ring is brominated using bromine or a brominating agent.

    Attachment of the Pyrazole Moiety: This can be done via a condensation reaction between a hydrazide and an aldehyde or ketone, forming the pyrazole ring.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often using reagents like sulfur or thiol derivatives to introduce the sulfanyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the pyrazole moiety, potentially altering the electronic properties of the compound.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Amines, thiols, alkoxides.

Major Products

    Sulfoxides and Sulfones: From oxidation of the sulfanyl group.

    Reduced Triazole/Pyrazole Derivatives: From reduction reactions.

    Substituted Phenyl Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of triazole and pyrazole derivatives in various chemical reactions.

Biology

Biologically, the compound is investigated for its potential as an antimicrobial, antifungal, or anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, research focuses on its therapeutic potential. The compound’s structure suggests it could inhibit specific enzymes or receptors, making it useful in treating diseases like cancer or infections.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-{[5-(2-BROMOPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The triazole and pyrazole rings can form hydrogen bonds or π-π interactions with active sites, inhibiting the function of the target molecule. This can disrupt biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[5-(2-CHLOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE
  • **2-{[5-(2-FLUOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE

Uniqueness

The presence of the bromophenyl group in 2-{[5-(2-BROMOPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets. This makes it distinct from its chloro- and fluoro- analogs, which may have different pharmacokinetic and pharmacodynamic profiles.

Properties

Molecular Formula

C22H20BrN7OS

Molecular Weight

510.4 g/mol

IUPAC Name

2-[[5-(2-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(1,3-dimethylpyrazol-4-yl)methylideneamino]acetamide

InChI

InChI=1S/C22H20BrN7OS/c1-15-16(13-29(2)28-15)12-24-25-20(31)14-32-22-27-26-21(18-10-6-7-11-19(18)23)30(22)17-8-4-3-5-9-17/h3-13H,14H2,1-2H3,(H,25,31)/b24-12+

InChI Key

KKRGJRPRIFXXIJ-WYMPLXKRSA-N

Isomeric SMILES

CC1=NN(C=C1/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4Br)C

Canonical SMILES

CC1=NN(C=C1C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4Br)C

Origin of Product

United States

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